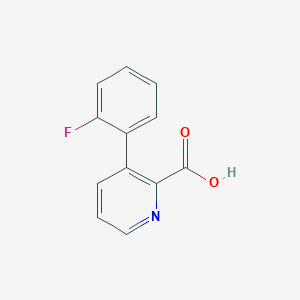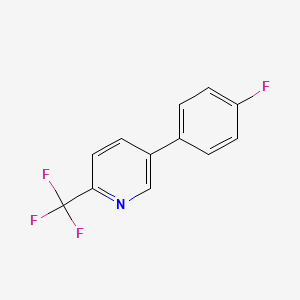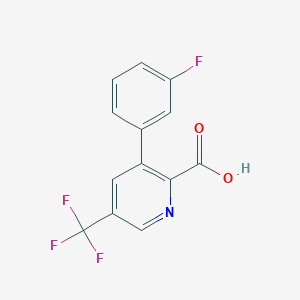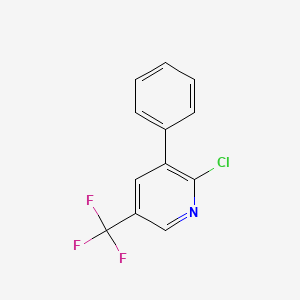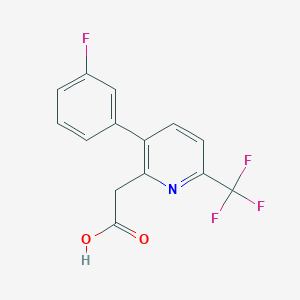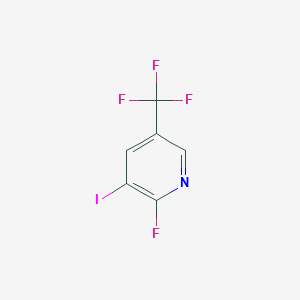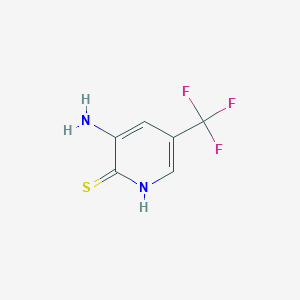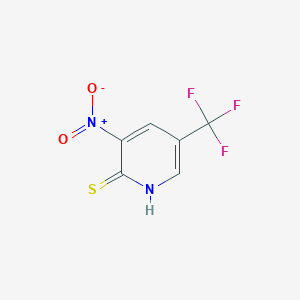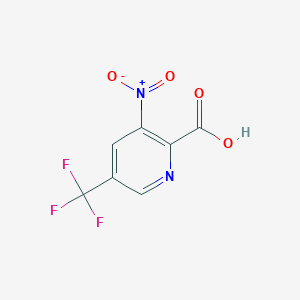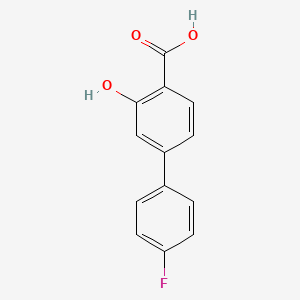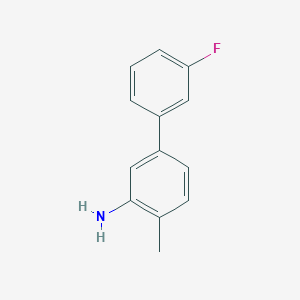![molecular formula C16H20N2O2 B1388660 tert-Butyl 1,3,4,5-tétrahydro-2H-pyrido[4,3-b]indole-2-carboxylate CAS No. 627869-56-1](/img/structure/B1388660.png)
tert-Butyl 1,3,4,5-tétrahydro-2H-pyrido[4,3-b]indole-2-carboxylate
Vue d'ensemble
Description
“tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate” is a chemical compound with the molecular formula C16H20N2O2 . It has been studied for its potential anti-tumor activity .
Synthesis Analysis
The synthesis of “tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate” involves mixing 1,3-dimethylurea with tartaric acid, heating to 110 °C until the solids melt clear, then adding phenylhydrazine and N-tert-butoxycarbonyl-4-piperidone .Molecular Structure Analysis
The molecular structure of “tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate” is complex, with multiple rings and functional groups. The compound has been studied using molecular docking and molecular dynamics simulations to evaluate the binding orientations and stabilities between the compound and its receptors .Chemical Reactions Analysis
The chemical reactions involving “tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate” are complex and involve multiple steps. The compound has been used as a reactant in the preparation of various derivatives, which have been evaluated for their antiproliferative activity .Applications De Recherche Scientifique
Agents anticancéreux
Ce composé a été utilisé dans la conception et la synthèse de nouveaux agents anticancéreux . L'activité antiproliférative de ces composés a été évaluée contre les lignées cellulaires Hela, A549, HepG2 et MCF-7 à l'aide du test MTT in vitro . Tous les composés ont montré une activité antiproliférative modérée à excellente avec des valeurs de CI50 comprises entre 0 µM et 100 µM contre les cellules cancéreuses .
Études de Docking Moléculaire
Des études de docking moléculaire ont révélé les orientations de liaison de tous les composés synthétisés dans le site actif du c-Met . Cette information est cruciale pour comprendre l'interaction entre le composé et sa cible, ce qui peut guider la conception de médicaments plus efficaces.
Simulations de Dynamique Moléculaire
Des simulations de dynamique moléculaire ont été effectuées pour évaluer les stabilités de liaison entre les composés synthétisés et leurs récepteurs . Cela aide à prédire le comportement du composé dans un système biologique, fournissant des informations précieuses pour la conception de médicaments.
Conception et Synthèse de Dérivés Nouveaux
Le composé a été utilisé comme structure de base pour la conception et la synthèse de nouveaux dérivés . En introduisant un groupe alkyle ou aralkyle et un groupe sulfonyle, qui sont considérés comme les pharmacophores de certains médicaments antitumoraux, une série de nouveaux dérivés de 2,3,4,5-tétrahydro-1H-pyrido[4,3-b]indole ont été synthétisés .
Études d'Activité Biologique
Les activités biologiques des composés synthétisés ont été étudiées . Les résultats ont suggéré que l'introduction d'un groupe sulfonyle pourrait augmenter l'activité antiproliférative du 2,3,4,5-tétrahydro-1H-pyrido[4,3-b]indole .
Identification des Pharmacophores
Le composé a été utilisé dans l'identification des pharmacophores de certains médicaments antitumoraux . Cette information est cruciale dans la conception de nouveaux médicaments avec une efficacité accrue et des effets secondaires réduits.
Mécanisme D'action
Target of Action
The primary target of this compound is the c-Met receptor , a protein that plays a crucial role in cellular processes such as growth, regeneration, and healing .
Mode of Action
The compound interacts with its target, the c-Met receptor, through a process known as molecular docking . This interaction results in changes to the receptor’s activity, which can influence various cellular processes.
Biochemical Pathways
Given its interaction with the c-met receptor, it’s likely that it influences pathways related tocell growth and proliferation .
Pharmacokinetics
Itsantiproliferative activity against various cancer cell lines suggests that it may have good bioavailability .
Result of Action
The compound has demonstrated moderate to excellent antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . This suggests that it may have potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable and non-toxic. In addition, it is highly soluble in water and other organic solvents, making it easy to work with. However, there are some limitations to the use of tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate in laboratory experiments. For example, it is not very soluble in ethanol, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for the use of tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate in scientific research. For example, it could be used in the development of novel therapeutic agents for the treatment of various diseases, such as cancer and cardiovascular disease. In addition, it could be used in the study of enzyme kinetics and drug metabolism, as well as in the development of drug delivery systems. Furthermore, it could be used to study the effects of environmental toxins on human health, as well as to develop new methods for drug delivery. Finally, it could be used to study cell signaling pathways and to develop novel therapeutic agents.
Propriétés
IUPAC Name |
tert-butyl 1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-16(2,3)20-15(19)18-9-8-14-12(10-18)11-6-4-5-7-13(11)17-14/h4-7,17H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSYQOMXQWNBQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


